molecular formula C21H5Cl4F15KNO6S B13418526 Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt CAS No. 68541-01-5

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt

Cat. No.: B13418526
CAS No.: 68541-01-5
M. Wt: 865.2 g/mol
InChI Key: NIQGEMTXVGOSBT-UHFFFAOYSA-M
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Description

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentadecafluoroheptyl chain, making it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt involves multiple steps. The initial step typically includes the chlorination of benzoic acid to introduce the tetrachloro groups. This is followed by the introduction of the sulfonyl group through a sulfonation reaction. The final step involves the coupling of the pentadecafluoroheptyl chain and the formation of the monopotassium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and sulfonation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce less chlorinated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple chlorine atoms and the sulfonyl group allows it to participate in a wide range of chemical reactions, influencing its reactivity and interactions with other molecules. The pentadecafluoroheptyl chain contributes to its hydrophobic properties, affecting its solubility and distribution in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((tridecafluorohexyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
  • Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt

Uniqueness

The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt lies in its specific combination of functional groups and the length of the fluorinated chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

68541-01-5

Molecular Formula

C21H5Cl4F15KNO6S

Molecular Weight

865.2 g/mol

IUPAC Name

potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyloxy)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C21H6Cl4F15NO6S.K/c22-9-7(8(14(43)44)10(23)12(25)11(9)24)13(42)41-5-2-1-3-6(4-5)47-48(45,46)21(39,40)19(34,35)17(30,31)15(26,27)16(28,29)18(32,33)20(36,37)38;/h1-4H,(H,41,42)(H,43,44);/q;+1/p-1

InChI Key

NIQGEMTXVGOSBT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+]

Origin of Product

United States

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